molecular formula C29H38N4O6S B12824319 2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12824319
M. Wt: 570.7 g/mol
InChI Key: WHRVRSCEWKLAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of procaine penicillin G involves the combination of penicillin G and procaine hydrochloride. The process typically includes the following steps :

    Preparation of Penicillin G: Penicillin G is produced through the fermentation of the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to obtain pure penicillin G.

    Preparation of Procaine Hydrochloride: Procaine hydrochloride is synthesized by reacting diethylaminoethanol with para-aminobenzoic acid in the presence of hydrochloric acid.

    Combination of Penicillin G and Procaine Hydrochloride: The two compounds are combined in equimolar amounts under sterile conditions to form procaine penicillin G. The mixture is then crystallized and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of procaine penicillin G involves large-scale fermentation and chemical synthesis processes. The fermentation of Penicillium chrysogenum is carried out in bioreactors, followed by extraction and purification steps to isolate penicillin G. Procaine hydrochloride is synthesized in chemical reactors, and the final combination of the two compounds is performed under controlled conditions to ensure sterility and product quality .

Chemical Reactions Analysis

Types of Reactions

Procaine penicillin G undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: This reaction occurs in the presence of water and enzymes in the body.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can participate in substitution reactions with penicillin G.

Major Products

    Hydrolysis: The major products are penicillin G and procaine.

    Oxidation and Reduction: These reactions can produce various oxidized or reduced forms of penicillin G.

    Substitution: Substitution reactions can yield modified penicillin derivatives.

Mechanism of Action

Procaine penicillin G exerts its effects through the following mechanism :

Comparison with Similar Compounds

Procaine penicillin G can be compared with other similar compounds, such as penicillin G benzathine and penicillin G sodium :

    Penicillin G Benzathine: This compound is also a long-acting form of penicillin G, but it is combined with benzathine instead of procaine.

    Penicillin G Sodium: This is a short-acting form of penicillin G that is administered intravenously or intramuscularly.

Uniqueness of Procaine Penicillin G

Procaine penicillin G is unique due to its combination of antibiotic and local anesthetic properties. This combination allows for prolonged low concentrations of penicillin G in the bloodstream while reducing the pain associated with intramuscular injections .

List of Similar Compounds

  • Penicillin G Benzathine
  • Penicillin G Sodium
  • Penicillin G Potassium

Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVRSCEWKLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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